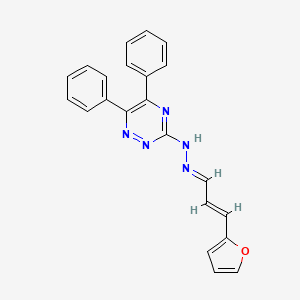

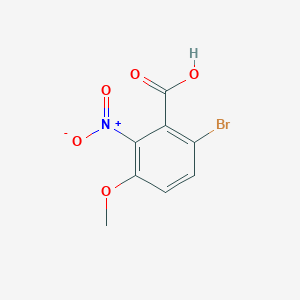

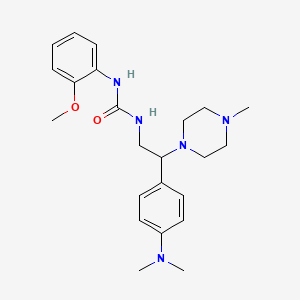

![molecular formula C25H20FN5O5 B2727402 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1170198-20-5](/img/structure/B2727402.png)

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule, likely used in the field of medicinal chemistry or drug discovery. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin ring and a chromene ring .

Synthesis Analysis

While specific synthesis steps for this compound were not found, similar compounds often involve condensation reactions, cyclization, and methylation .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It would likely require advanced computational tools or experimental techniques like X-ray crystallography for detailed analysis .Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not available from the search results. Such properties would typically include melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- The compound is part of a broader class of chemicals known for their synthesis via reactions involving various precursors and conditions to form pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and other related Schiff bases. These syntheses are characterized and confirmed by analytical and spectroscopic data, such as IR, MS, 1H NMR, and 13C NMR, contributing to the understanding of their structural properties and potential chemical behavior in biological systems (Hassan et al., 2015).

Biological Activities

The cytotoxic activity of related pyrazolo[1,5-a]pyrimidines and Schiff bases against human cancer cell lines has been investigated, revealing insights into the structure-activity relationships that could inform the design of potential therapeutic agents (Hassan et al., 2014).

In another study, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and characterized, providing a foundation for further exploration of their potential medicinal applications (Eleev et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various physiological and pathological processes .

Mode of Action

This compound interacts with nNOS by binding to its active site . This binding inhibits the enzymatic activity of nNOS, thereby reducing the production of nitric oxide .

Biochemical Pathways

The inhibition of nNOS by this compound affects the nitric oxide pathway . Nitric oxide is a signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune response. By inhibiting nNOS, the compound reduces nitric oxide production, which can influence these processes .

Pharmacokinetics

The pharmacokinetic properties of this compound include good permeability and low efflux, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of nitric oxide production . This can lead to changes in neurotransmission, vasodilation, and immune response, depending on the specific physiological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with nNOS . Additionally, the presence of other molecules in the cellular environment can influence the compound’s efficacy, as they may compete with the compound for binding to nNOS .

Eigenschaften

IUPAC Name |

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN5O5/c1-35-20-8-4-6-15-11-17(25(34)36-21(15)20)23(32)27-9-10-31-22-18(12-29-31)24(33)30(14-28-22)13-16-5-2-3-7-19(16)26/h2-8,11-12,14H,9-10,13H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWPGGMOFNTUGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

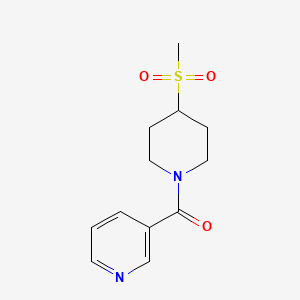

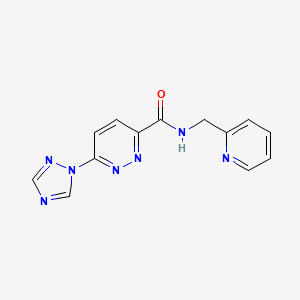

![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)

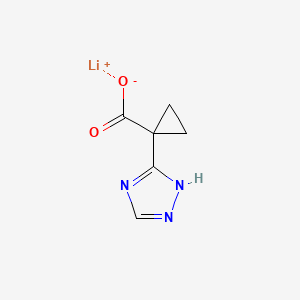

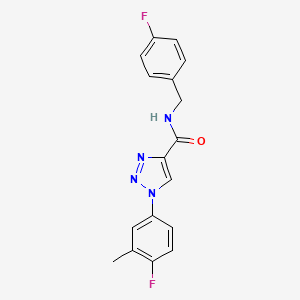

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide](/img/no-structure.png)